molecular formula C14H17N3OS B14096997 3-[(3-Methylbutyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol

3-[(3-Methylbutyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol

Cat. No.: B14096997
M. Wt: 275.37 g/mol
InChI Key: JRJLIZAAFKUVDJ-UHFFFAOYSA-N
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Description

3-[(3-Methylbutyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a sulfanyl group attached to a methylbutyl chain and a phenyl group attached to the triazine ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylbutyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the phenyl and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylbutyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-[(3-Methylbutyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-Methylbutyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The triazine ring can interact with nucleophilic sites in biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Mercapto-3-methylbutan-1-ol: Shares the sulfanyl group but differs in the overall structure.

    6-Phenyl-1,2,4-triazine: Lacks the sulfanyl and methylbutyl groups, making it less reactive in certain chemical reactions.

Uniqueness

3-[(3-Methylbutyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol is unique due to the combination of the triazine ring, phenyl group, and sulfanyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

3-(3-methylbutylsulfanyl)-6-phenyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H17N3OS/c1-10(2)8-9-19-14-15-13(18)12(16-17-14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17,18)

InChI Key

JRJLIZAAFKUVDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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